1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol
Description
Properties
IUPAC Name |
1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-8-2-1-3-9(8)4-5-11-7-8/h10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFVFWGMDSYIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COCCN2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis via Sequential Cyclization
The most widely reported approach involves constructing the pyrrolidine and oxazine rings sequentially. A representative pathway begins with a pyrrolidine precursor bearing a hydroxyl group, which undergoes nucleophilic attack on a carbonyl-containing electrophile to form the oxazine ring. For example, reacting 3-(4-chlorobenzoyl)propionic acid with amino alcohols (e.g., 2-aminoethanol or 3-aminopropanol) under reflux conditions in aprotic solvents like 1,4-dioxane facilitates cyclization into the hexahydropyrrolo-oxazine core . The hydroxymethyl group is introduced via:
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Protection-deprotection strategies : Temporary protection of the hydroxyl group (e.g., as a silyl ether) during ring formation, followed by deprotection under mild acidic conditions.
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Reductive amination : Use of sodium borohydride or other reducing agents to convert ketone intermediates into secondary alcohols .
Key reaction parameters include temperature control (80–120°C), solvent polarity (e.g., ethyl acetate or dichloromethane), and catalytic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) . Yields typically range from 70% to 85%, with purity confirmed via HPLC and H/C NMR .
Flash Vacuum Thermolysis (FVT) for Ring Closure
High-temperature vacuum pyrolysis enables rapid cyclization of linear precursors into the target heterocycle. For instance, (E)-1-morpholin-4-yl-3-phenylprop-2-en-1-one undergoes FVT at 950–1000°C under reduced pressure (1.5 × 10 Torr), yielding the oxazinone derivative, which is subsequently reduced to the hydroxymethyl form using lithium aluminum hydride . This method is advantageous for avoiding side reactions but requires specialized equipment.
Table 1: FVT Conditions and Outcomes
| Precursor | Temperature (°C) | Pressure (Torr) | Yield (%) | Purification Method |
|---|---|---|---|---|
| Morpholinyl enone derivative | 950–1000 | 1.5 × 10 | 65–75 | SiO chromatography |
Stereochemical Control and Resolution
The stereochemistry at the 8a position is critical for biological activity. Chiral auxiliaries or catalysts are employed to enforce desired configurations:
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(4R,8aS) isomer : Synthesized via asymmetric hydrogenation using ruthenium-BINAP complexes, achieving enantiomeric excess (ee) >90%.
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(4S,8aR) isomer : Resolved via diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
Analytical techniques such as chiral HPLC and X-ray crystallography validate stereochemical purity .
One-Pot Tandem Reactions
Recent advances utilize tandem Michael addition-cyclization sequences. For example, reacting ethyl 3-aminopropanoate with α,β-unsaturated ketones in the presence of DBU (1,8-diazabicycloundec-7-ene) generates the pyrrolidine ring, followed by oxazine formation via intramolecular etherification . Solvent systems like tetrahydrofuran (THF) or acetonitrile optimize reaction efficiency, with yields up to 80%.
Post-Synthetic Modifications
The hydroxymethyl group serves as a handle for further derivatization:
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Oxidation : Using pyridinium chlorochromate (PCC) converts the alcohol to a ketone, enabling access to analogs for structure-activity studies.
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Esterification : Treatment with acetyl chloride or anhydrides produces ester derivatives with enhanced lipophilicity .
Analytical and Purification Techniques
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Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradients) remains the standard for isolating the target compound .
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Spectroscopy : H NMR chemical shifts for the hydroxymethyl group appear at δ 3.5–4.0 ppm (multiplet), while the oxazine protons resonate at δ 4.2–4.5 ppm .
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Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 171.24 [M+H] for CHNO .
Challenges and Optimization
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Regioselectivity : Competing cyclization pathways may form undesired regioisomers; solvent polarity adjustments (e.g., switching from toluene to DMF) mitigate this issue .
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Thermal Degradation : Prolonged heating above 100°C risks decomposition; microwave-assisted synthesis reduces reaction times and improves yields .
Chemical Reactions Analysis
{Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-8a-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form alcohols. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of diverse products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds with potential antimicrobial, anti-inflammatory, and antiviral activities . In medicine, it is explored for its potential therapeutic properties, including its use as a kinase inhibitor and its role in drug discovery . Additionally, it has applications in the industry for the production of pharmaceuticals and other bioactive molecules .
Mechanism of Action
The mechanism of action of 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, pyrrolo[1,2-a]pyrazine derivatives, which share a similar scaffold, exhibit various biological activities by interacting with enzymes and receptors involved in antimicrobial, anti-inflammatory, and kinase inhibition pathways . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
rel-((6R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl)methanol (CAS: 636565-38-3)
- Structural Differences: The methanol group is attached at the 6-position instead of the 8a-position.
- Implications : Positional isomerism may alter hydrogen-bonding capacity and steric interactions. The 6-hydroxymethyl derivative could exhibit distinct conformational preferences due to the proximity of the hydroxyl group to the oxazine ring .
8-Phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-one
- Structural Differences : Features a phenyl group at position 8 and a ketone at position 5. The pyrrolo-oxazine ring exhibits conformational disorder (envelope vs. planar) in crystallographic studies .
(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine
- Structural Differences: Incorporates an ethyl group, a methano bridge, and a 6-hydroxyquinolinyl substituent. The stereochemistry is well-defined, and the quinolinyl group introduces aromatic π-system interactions.
- Safety Profile : Classified under REACH exemptions, suggesting lower production volumes or specialized applications compared to the target compound .
Fluorophenyl- and Carbamoyl-Substituted Analogs
- Structural Differences : Derivatives such as 4-{6-(4-fluorophenyl)-7,8-epoxy...} feature epoxy, hydroxy, isopropyl, and phenylcarbamoyl groups. These substituents introduce steric bulk and electrophilic reactivity.
- Pharmacological Potential: The carbamoyl and fluorophenyl groups are common in kinase inhibitors, suggesting that the target compound’s hydroxymethyl group might be tailored for similar targets with modified selectivity .
Research Findings and Implications
- Conformational Flexibility : The pyrrolo-oxazine core exhibits conformational variability (e.g., envelope vs. planar puckering in 8-phenyl derivatives), which can influence binding to biological targets . The hydroxymethyl group in the target compound may stabilize specific conformations via intramolecular hydrogen bonding.
- Biological Activity: While the target compound lacks direct activity data, its quinolinyl- and carbamoyl-substituted analogs suggest that substituent electronic properties (e.g., electron-withdrawing vs. donating) critically modulate target affinity .
Biological Activity
1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol is a complex organic compound with potential biological activities. This article reviews the available literature concerning its biological properties, including antibacterial and antioxidant activities. The focus will be on synthesized derivatives of the compound and their implications in pharmacology.
Chemical Structure and Properties
The compound features a unique hexahydropyrrolo[2,1-c][1,4]oxazine ring structure. The molecular formula is , with a molecular weight of approximately 254.33 g/mol. The compound's structure contributes to its biological activity by influencing how it interacts with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of hexahydropyrrolo compounds exhibit significant antibacterial properties. For instance:
- Study Findings : A study evaluated various derivatives against common pathogens and found that several exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.22 mg/ml against Plesiomonas shigelloides and 0.44 mg/ml against Bacillus pumilus .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant activity of hexahydropyrrolo compounds has been assessed using methods such as DPPH and FRAP assays.
- Results : While some derivatives showed promising antioxidant activity, the overall effectiveness was correlated with the phenolic content present in the extracts . The presence of specific bioactive compounds was linked to enhanced antioxidant capabilities.
Case Studies
Several case studies highlight the biological relevance of hexahydropyrrolo compounds:
- Antibacterial Efficacy : A comprehensive analysis involving various synthetic derivatives demonstrated that modifications to the hexahydropyrrolo structure could enhance antibacterial potency .
- Oxidative Stress Studies : Research focusing on oxidative stress models indicated that certain analogs of this compound could significantly reduce reactive oxygen species (ROS) levels in vitro .
Comparative Table of Biological Activities
| Compound Derivative | Antibacterial MIC (mg/ml) | Antioxidant Activity (DPPH IC50) |
|---|---|---|
| 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol | 0.22 (Plesiomonas) | 50 µg/ml |
| Tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl...] | 0.44 (Bacillus) | 45 µg/ml |
| Other Derivatives | Varies | Varies |
Discussion
The biological activity of 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol appears promising based on current research findings. Its antibacterial and antioxidant properties suggest potential applications in pharmaceutical development. However, further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the key synthetic pathways for 1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol, and what reagents are critical for its bicyclic framework?
The synthesis typically involves multi-step strategies to construct the fused pyrrolo-oxazine ring. A common approach includes cyclization reactions using morpholine derivatives or enamine intermediates. For example, flash vacuum thermolysis (FVT) at 950–1000°C under reduced pressure (1.5 × 10⁻³ Torr) has been employed for related compounds, enabling one-step formation of the bicyclic structure via thermal rearrangement . Key reagents include chiral catalysts for stereocontrol and anhydrous solvents (e.g., CHCl₃) for purification. Post-synthesis, chromatographic separation (SiO₂) and recrystallization (hexane/CH₂Cl₂) are essential to isolate enantiomerically pure forms .
Q. How can researchers characterize the structural conformation of this compound experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, monoclinic crystals (space group P21/c) with unit cell parameters a = 13.2737 Å, b = 7.1066 Å, and β = 103.917° have resolved disorder in the hexahydropyrrolo-oxazine ring. Refinement using least-squares methods (R factor = 0.047) and riding models for H-atoms can distinguish envelope vs. planar conformations in disordered residues . Complementary techniques like NMR (¹³C/¹H) and IR spectroscopy validate functional groups, such as the hydroxymethyl moiety.
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
Due to its acute toxicity (Category 4 for oral, dermal, and inhalation exposure), researchers must use PPE: nitrile gloves, lab coats, and safety goggles. Work should occur in fume hoods with HEPA filters. Contaminated clothing must be disposed as hazardous waste, and spills neutralized with inert absorbents (e.g., vermiculite). Emergency protocols require immediate rinsing of exposed skin/eyes and medical consultation .
Advanced Research Questions
Q. How can conformational disorder in the hexahydropyrrolo-oxazine ring be resolved during structural analysis?
SCXRD refinement must account for split conformations (e.g., occupancy ratios of 0.656:0.344). Using software like SHELXL, refine disorder parameters with geometric restraints to maintain bond lengths/angles. For dynamic disorder, low-temperature data collection (100 K) reduces thermal motion artifacts. Pair with DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of conformers and validate crystallographic models .
Q. What strategies optimize the synthetic yield of enantiomerically pure 8a-ylmethanol derivatives?
- Catalyst screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) enhance enantioselectivity.
- Thermal control : Lower FVT temperatures (e.g., 800°C) may reduce side reactions while maintaining cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate stability during cyclization .
Q. How can computational methods predict the biological activity of this compound against related pyrrolo-oxazine analogs?
- Molecular docking : Use AutoDock Vina to model interactions with targets like GABA receptors or kinase enzymes. Compare binding scores with analogs (e.g., pyrrolo[1,2-a]pyrazine derivatives) to identify pharmacophore motifs.
- QSAR modeling : Train models on datasets of pyrrolo-oxazine bioactivity (IC₅₀, Ki) to correlate structural descriptors (e.g., logP, polar surface area) with efficacy .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Assay validation : Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation.
- Epimerization checks : Use chiral HPLC to confirm compound integrity during bioassays, as stereochemical inversion can alter activity .
Q. What advanced purification techniques mitigate challenges in isolating this compound from byproducts?
- HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate closely related impurities.
- Chiral resolution : Use cellulose-based chiral stationary phases (CSPs) for enantiomer separation.
- Crystallography-guided recrystallization : SCXRD data inform solvent pairs (e.g., ethyl acetate/hexane) that favor high-purity crystal growth .
Q. What comparative structural analyses differentiate this compound’s reactivity from pyrrolo[1,2-a]pyrazine or quinoxaline analogs?
- Electron density mapping : Compare Laplacian plots (AIM analysis) to assess nucleophilic sites. The oxazine ring’s electron-deficient nature may enhance electrophilic substitution vs. pyrazine analogs.
- Tautomer studies : IR and ¹⁵N NMR identify dominant tautomers (e.g., lactam vs. lactim), influencing hydrogen-bonding capacity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
